molecular formula C9H9F2N3O B6647142 [(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea

[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea

Cat. No. B6647142
M. Wt: 213.18 g/mol
InChI Key: JVQRVBJUVIKZNH-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea is a chemical compound that belongs to the class of urea derivatives. It is also known as Difluoromethylornithine (DFMO) and has been studied for its potential as an anti-cancer agent. DFMO inhibits the enzyme ornithine decarboxylase (ODC), which is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer.

Mechanism of Action

DFMO inhibits the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines, which leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, DFMO has been shown to have other biochemical and physiological effects. DFMO has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cancer. DFMO has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DFMO is a well-studied compound that has been extensively tested in both in vitro and in vivo experiments. It is relatively easy to synthesize and is commercially available. However, DFMO has some limitations in lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in animal models. DFMO also has a short half-life in the body, which can limit its effectiveness in long-term studies.

Future Directions

DFMO has shown promise as an anti-cancer agent and has been tested in clinical trials for the treatment of neuroblastoma. However, there is still much to learn about the compound. Future research could focus on optimizing the synthesis method to improve the yield and purity of DFMO. Additionally, researchers could investigate the potential of DFMO in combination with other anti-cancer agents. Finally, further studies are needed to fully understand the biochemical and physiological effects of DFMO and its potential for treating other diseases.

Synthesis Methods

DFMO can be synthesized by reacting difluoromethylornithine hydrochloride with potassium hydroxide in methanol. The reaction produces DFMO as a white crystalline solid.

Scientific Research Applications

DFMO has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer. DFMO has also been tested in clinical trials for the treatment of neuroblastoma, a type of childhood cancer. In addition to its anti-cancer properties, DFMO has been studied for its potential in treating other diseases, such as African trypanosomiasis (sleeping sickness).

properties

IUPAC Name

[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3O/c10-8(11)7-3-1-2-6(4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQRVBJUVIKZNH-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)F)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea

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